An In-depth Technical Guide to 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid. This molecule, at the intersection of halogenated thiophenes and functionalized cyclopropanes, represents a promising scaffold for the development of novel therapeutic agents and advanced materials. Drawing upon established principles of organic synthesis and structural analysis of related compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science. We will delve into the rationale behind a proposed synthetic strategy, predict its physicochemical and spectroscopic properties, and explore its potential biological significance.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid brings together two structural motifs of significant interest in medicinal and materials chemistry: the 5-chlorothiophene ring and the cyclopropane carboxylic acid moiety.
The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1] The inclusion of a chlorine atom at the 5-position can further influence the electronic properties and metabolic stability of the molecule.[2] Thiophene derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The cyclopropane ring , a small, strained carbocycle, is a unique structural element that imparts conformational rigidity and can influence the metabolic stability and binding affinity of a molecule to its biological target.[3] Cyclopropane-containing compounds are found in nature and have been incorporated into a variety of synthetic molecules with diverse biological activities, including insecticidal, antifungal, and antimicrobial properties.[3][4]
The strategic combination of these two moieties in 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid suggests a high potential for novel biological activity and applications in materials science. This guide aims to provide a foundational understanding of this promising, yet underexplored, chemical entity.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
A summary of the predicted physicochemical properties is presented in Table 1. These predictions are derived from the known properties of 5-chlorothiophene-2-carboxylic acid and various substituted cyclopropanecarboxylic acids.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₈H₇ClO₂S | Based on the chemical structure. |
| Molecular Weight | 202.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar compounds like 5-chlorothiophene-2-carboxylic acid are white to off-white solids. |
| Melting Point | 130-150 °C | The melting point is expected to be in a range similar to or slightly lower than 5-chlorothiophene-2-carboxylic acid (154-158 °C) due to the introduction of the flexible cyclopropane ring. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in nonpolar solvents; slightly soluble in water. | Carboxylic acids generally exhibit this solubility profile. |
| pKa | 4.0 - 5.0 | The pKa is expected to be in the typical range for carboxylic acids. |
Predicted Spectroscopic Data
The predicted spectroscopic data provides a fingerprint for the identification and characterization of 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid.
The proton NMR spectrum is expected to show distinct signals for the thiophene and cyclopropane protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene-H | 6.8 - 7.2 | d | 1H |
| Thiophene-H | 6.7 - 7.1 | d | 1H |
| Cyclopropane-CH | 2.5 - 3.0 | m | 1H |
| Cyclopropane-CH | 1.8 - 2.2 | m | 1H |
| Cyclopropane-CH₂ | 1.2 - 1.8 | m | 2H |
| Carboxylic Acid-OH | 10.0 - 12.0 | br s | 1H |
The carbon NMR spectrum will be characterized by signals corresponding to the thiophene, cyclopropane, and carboxyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| Thiophene C-Cl | 130 - 140 |
| Thiophene C-C(cyclopropyl) | 145 - 155 |
| Thiophene CH | 125 - 135 |
| Thiophene CH | 120 - 130 |
| Cyclopropane CH-COOH | 25 - 35 |
| Cyclopropane CH-Thiophene | 20 - 30 |
| Cyclopropane CH₂ | 10 - 20 |
The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and thiophene functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |
| C=O (Carboxylic Acid) | 1680-1720 | Stretching vibration |
| C=C (Thiophene) | 1400-1500 | Stretching vibrations |
| C-Cl | 700-800 | Stretching vibration |
| C-S | 600-700 | Stretching vibration |
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| Ion | Predicted m/z | Description |
| [M]⁺ | 202/204 | Molecular ion peak with isotopic pattern for chlorine. |
| [M-COOH]⁺ | 157/159 | Loss of the carboxylic acid group. |
| [C₅H₃ClS]⁺ | 130/132 | Fragment corresponding to the 5-chlorothiophenyl moiety. |
Proposed Synthetic Pathway: A Modern Approach
As a novel compound, a validated synthetic protocol for 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is not documented. Herein, we propose a robust and efficient synthetic strategy based on modern catalytic methods, specifically a rhodium-catalyzed cyclopropanation reaction. This approach is favored for its high diastereoselectivity and the availability of chiral catalysts for enantioselective synthesis.[5][6][7]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be constructed from a 5-chlorothiophene-substituted diazoacetate and a suitable alkene, followed by hydrolysis of the resulting ester.
Proposed Synthetic Protocol
The proposed synthesis is a multi-step process beginning with commercially available starting materials.
Step 1: Synthesis of Ethyl 2-(5-Chlorothiophen-2-yl)acetate
This intermediate can be prepared from 5-chloro-2-acetylthiophene via a Willgerodt-Kindler reaction followed by esterification.
Step 2: Synthesis of Ethyl 2-(5-Chlorothiophen-2-yl)-2-diazoacetate
The α-diazo ester is a key precursor for the cyclopropanation reaction. It can be synthesized from the corresponding acetate ester by reaction with a diazo transfer reagent, such as tosyl azide, in the presence of a base.
Step 3: Rhodium-Catalyzed Cyclopropanation
The crucial cyclopropane ring formation is achieved through a rhodium-catalyzed reaction between the diazoacetate and an alkene. For the synthesis of the parent cyclopropane, ethylene gas can be used. Alternatively, a vinyl equivalent can be employed.
Step 4: Hydrolysis to the Carboxylic Acid
The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid, which can be achieved under basic conditions (e.g., using lithium hydroxide) followed by acidic workup.
Experimental Considerations and Self-Validation
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Inert Atmosphere: All reactions, particularly the diazotization and cyclopropanation steps, should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions.
-
Purity of Reagents: The purity of the starting materials and reagents is crucial for the success of the synthesis. Solvents should be anhydrous where specified.
-
Reaction Monitoring: Each step of the reaction should be carefully monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete conversion of the starting materials.
-
Purification: Intermediates and the final product should be purified by column chromatography or recrystallization to achieve high purity. The purity of the final compound should be confirmed by NMR, IR, and MS analysis, and compared against the predicted data.
Potential Applications and Pharmacological Relevance
The unique structural features of 2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid suggest a range of potential applications, particularly in the pharmaceutical and agrochemical industries.
-
Antimicrobial and Antifungal Agents: Thiophene derivatives are known for their antimicrobial and antifungal properties.[5] The incorporation of the cyclopropane ring could enhance this activity or confer a novel mechanism of action.
-
Anticancer Agents: Both thiophene and cyclopropane moieties have been found in compounds with anticancer activity.[3][8] This molecule could serve as a scaffold for the development of new antiproliferative agents.
-
Enzyme Inhibitors: The rigid cyclopropane ring can be used to probe the binding pockets of enzymes, potentially leading to the discovery of potent and selective inhibitors.[4]
-
Agrochemicals: The structural motifs present in the target molecule are also found in some insecticides and herbicides.[3]
-
Materials Science: Thiophene-containing molecules are of interest in the development of organic electronic materials. The cyclopropane unit could be used to fine-tune the electronic and physical properties of such materials.
Conclusion
2-(5-Chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is a novel and promising molecule with significant potential for applications in drug discovery and materials science. This in-depth technical guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route based on modern catalytic methods, and an exploration of its potential applications. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into this intriguing chemical entity. The proposed synthetic pathway offers a clear and actionable strategy for the preparation of this compound, paving the way for its empirical characterization and the exploration of its biological and material properties.
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